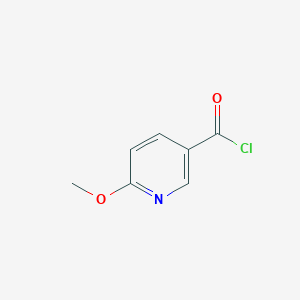
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene, also known as DDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 303.14 g/mol.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to have both biochemical and physiological effects in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene causes cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene increases the levels of acetylcholine in the brain, which improves cognitive function. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been shown to have antioxidant activity, which protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene. One area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based anticancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based materials, such as phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene and its potential applications in other fields, such as neuroscience and environmental science.
Synthesemethoden
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene can be synthesized using various methods, including the reaction of 1,3-dichlorobenzene with dimethoxyphosphoryl chloride in the presence of a catalyst. Another method involves the reaction of 1,3-dichlorobenzene with dimethyl phosphite in the presence of a base. Both methods produce 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In material science, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been used as a precursor for the synthesis of various phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(dimethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3P/c1-13-15(12,14-2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHZYQOCNDPAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453571 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene | |
CAS RN |
162247-45-2 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)
